molecular formula C₂₀H₃₀O B132513 Dehydroabietinol CAS No. 3772-55-2

Dehydroabietinol

Cat. No. B132513
CAS RN: 3772-55-2
M. Wt: 286.5 g/mol
InChI Key: WSKGRAGZAQRSED-UHFFFAOYSA-N
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Description

Dehydroabietinol is an abietane diterpenoid . It is a natural product found in Pinus densiflora, Pinus sylvestris, and other organisms .


Synthesis Analysis

A series of novel dehydroabietinol derivatives containing a triazole moiety was synthesized and evaluated for cytotoxicity against four human cancer cell lines . Many of these derivatives exhibited superior cytotoxic profiles compared to the parent molecule, dehydroabietic acid . Another study also reported the synthesis of novel triazole derivatives from dehydroabietic acid .


Molecular Structure Analysis

The molecular formula of Dehydroabietinol is C20H30O . The molecular weight is 286.5 g/mol .


Chemical Reactions Analysis

There are several studies on the chemical reactions involving dehydroabietinol. For instance, a study reported the synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety . Another study discussed the synthesis and antiproliferative activity of some novel triazole derivatives from dehydroabietic acid .


Physical And Chemical Properties Analysis

Dehydroabietinol is confirmed by NMR . The specific physical and chemical properties of Dehydroabietinol can be found in its Certificate of Analysis .

Mechanism of Action

Target of Action

Dehydroabietinol primarily targets the salicylic acid (SA) biosynthesis and signaling pathway in plants . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . In addition, it has been implicated in the activation of systemic acquired resistance .

Mode of Action

Dehydroabietinol interacts with its targets by inducing salicylic acid accumulation and signaling . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . This interaction results in changes in the plant’s defense mechanisms and developmental processes .

Biochemical Pathways

The biosynthesis of diterpene resin acid, such as Dehydroabietinol, occurs in two stages. The first stage involves the diterpene synthase activity occurring in the plastids, and the subsequent hydroxylation reactions by P450s occur in the cytosol on ER membranes . Dehydroabietinol can be further oxidized by P450s to yield dehydroabietinal and dehydroabietic acid .

Pharmacokinetics

It is known that the transport of diterpenoids like dehydroabietinol across membranes is presumably mediated by transporters .

Result of Action

The application of Dehydroabietinol results in the upregulation of salicylic acid accumulation and signaling, contributing to enhanced disease resistance in plants . It also plays a role in the transition from the vegetative phase of growth to reproductive development in plants . In the context of cancer cell lines, Dehydroabietinol derivatives have shown promising cytotoxicity .

Safety and Hazards

The safety data sheet of Dehydroabietinol can provide information about its safety and hazards .

properties

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKGRAGZAQRSED-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858748
Record name Dehydroabietol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroabietinol

CAS RN

3772-55-2
Record name Dehydroabietol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3772-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroabietol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dehydroabietol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROABIETYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD5Q9VDSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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